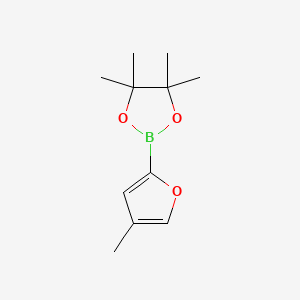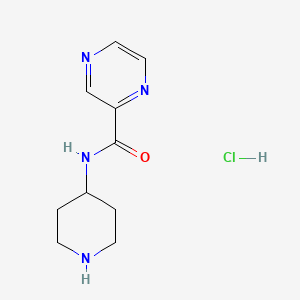![molecular formula C6H3ClIN3 B1418853 4-Chlor-6-iod-7H-pyrrolo[2,3-D]pyrimidin CAS No. 876343-10-1](/img/structure/B1418853.png)
4-Chlor-6-iod-7H-pyrrolo[2,3-D]pyrimidin
Übersicht
Beschreibung
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolo[2,3-D]pyrimidine family. This compound is characterized by a fused pyrrole and pyrimidine ring system, with chlorine and iodine atoms at the 4 and 6 positions, respectively. The unique structure of this compound imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the development of kinase inhibitors, which are crucial in studying cell signaling pathways.
Industry: The compound is employed in the production of various fine chemicals and materials.
Wirkmechanismus
Target of Action
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is primarily used as a pharmaceutical intermediate in the synthesis of various pharmaceutical compounds . It plays a crucial role in the development of potent kinase inhibitors , which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
Mode of Action
The compound demonstrates reactivity through electrophilic substitution reactions , including nucleophilic aromatic substitution and Suzuki coupling reactions . These reactions allow the compound to interact with its targets, leading to changes in their function.
Result of Action
The molecular and cellular effects of 4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine’s action would depend on the specific kinase inhibitors it helps synthesize. These inhibitors typically work by blocking the activity of kinases, thereby disrupting the signaling pathways they regulate. This can lead to the inhibition of cell growth and proliferation, particularly in cancer cells .
Action Environment
Under normal temperature and humidity conditions, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine exhibits stability . It may decompose in the presence of strong acids or alkalis . Thus, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Biochemische Analyse
Biochemical Properties
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of Janus kinase (JAK) family enzymes, thereby interfering with the JAK-STAT signaling pathway . This pathway is involved in cell division, death, and tumor formation processes. The compound’s interaction with these enzymes results in the modulation of cellular responses, making it a valuable tool in biochemical research and drug development.
Cellular Effects
The effects of 4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine on various types of cells and cellular processes are profound. It has been observed to inhibit the growth and proliferation of cancer cells, demonstrating significant anticancer properties . Additionally, the compound influences cell signaling pathways, gene expression, and cellular metabolism. By modulating the JAK-STAT pathway, it affects the transcription of genes involved in cell survival, proliferation, and apoptosis .
Molecular Mechanism
At the molecular level, 4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine exerts its effects through binding interactions with biomolecules. It inhibits the activity of JAK enzymes, leading to the disruption of the JAK-STAT signaling pathway . This inhibition results in decreased phosphorylation of STAT proteins, preventing their translocation to the nucleus and subsequent gene transcription. The compound’s ability to modulate gene expression and enzyme activity underlies its therapeutic potential in treating diseases such as cancer.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine change over time. The compound exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis . Long-term studies have shown that it maintains its biological activity over extended periods, making it suitable for in vitro and in vivo experiments. Proper storage conditions are essential to preserve its stability and efficacy.
Dosage Effects in Animal Models
The effects of 4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and modulates immune responses without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including cytotoxicity and organ damage. These threshold effects highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s metabolism may result in the formation of active or inactive metabolites, influencing its overall pharmacokinetic and pharmacodynamic properties. Understanding these metabolic pathways is crucial for predicting the compound’s behavior in biological systems.
Transport and Distribution
Within cells and tissues, 4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it exerts its biological effects. The compound’s distribution is influenced by factors such as tissue permeability, blood flow, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, its localization to the nucleus is essential for modulating gene expression, while its presence in the cytoplasm may influence signaling pathways and metabolic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine.
Iodination: The 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is dissolved in dimethylformamide (DMF) and cooled to 0°C. N-Iodosuccinimide (NIS) is then added to the solution, and the reaction mixture is stirred at room temperature overnight.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It is also involved in Suzuki coupling reactions, where it reacts with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Suzuki Coupling: This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a boronic acid.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki coupling, the product is a biaryl compound formed by the coupling of the pyrrolo[2,3-D]pyrimidine ring with the boronic acid derivative.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: This compound lacks the iodine atom at the 6 position but shares the same core structure.
4-Chloro-6-methyl-7H-pyrrolo[2,3-D]pyrimidine: This compound has a methyl group instead of an iodine atom at the 6 position.
Uniqueness
4-Chloro-6-iodo-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which impart distinct reactivity and properties. The iodine atom enhances the compound’s ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClIN3/c7-5-3-1-4(8)11-6(3)10-2-9-5/h1-2H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPVKZYVQANEDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC2=C1C(=NC=N2)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClIN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671982 | |
| Record name | 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876343-10-1 | |
| Record name | 4-Chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(2,2-Difluoroethyl)piperidin-4-yl]acetic acid](/img/structure/B1418771.png)



![3-Chloro-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1418778.png)
![3,5-Dibromo-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1418779.png)

![1-[3-(2-Methoxyethyl)-1,2,4-oxadiazol-5-yl]ethanamine](/img/structure/B1418781.png)






